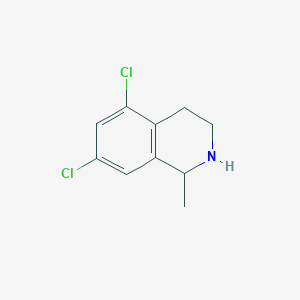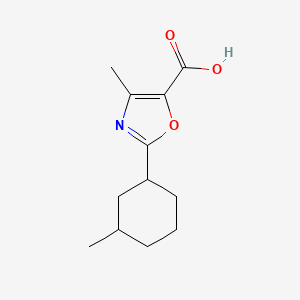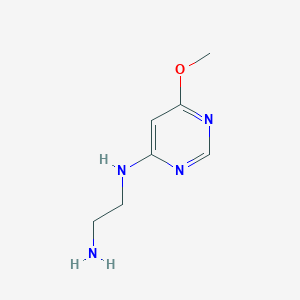
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H12N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the amino groups.
Aplicaciones Científicas De Investigación
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity. This mechanism is similar to that of other pyrimidine derivatives used in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
N1-(6-methylpyridin-2-yl)ethane-1,2-diamine: Similar structure but with a methyl group instead of a methoxy group.
N1-(quinolin-4-yl)ethane-1,2-diamine: Contains a quinoline ring instead of a pyrimidine ring.
N1-(6,8-difluoroquinolin-4-yl)ethane-1,2-diamine: Contains a difluoroquinoline ring.
Uniqueness
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the methoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
N'-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4O/c1-12-7-4-6(9-3-2-8)10-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |
Clave InChI |
JWVARELQBLQEOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC(=C1)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
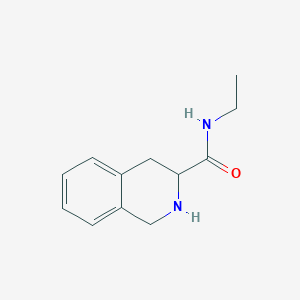
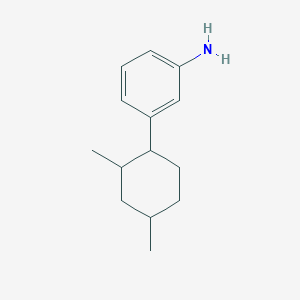

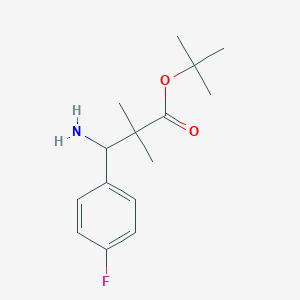

![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
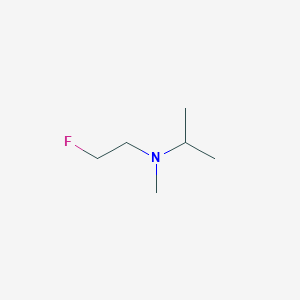
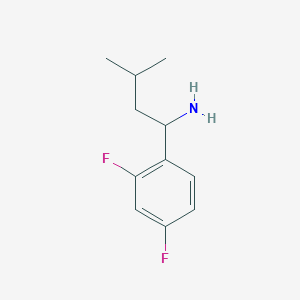
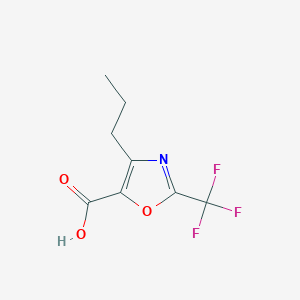
![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)
